
2-Chloro-4-(methylsulfanyl)benzoic acid
Overview
Description
2-Chloro-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylsulfanyl)benzoic acid typically involves the oxidation of 2-chloro-4-methylsulfanyltoluene. The process includes adding 2-chloro-4-methylsulfanyltoluene, nitric acid, and catalysts into an autoclave, followed by injecting oxygen under pressure and heating to 140-200°C. The reaction mixture is stirred for an hour, and then sodium hydroxide solution is added to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization from methanol is commonly used to purify the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Acylation and Sulfonylation: The compound can participate in acylation and sulfonylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and oxygen.
Substitution: Nucleophiles such as amines or thiols can be used.
Acylation and Sulfonylation: Reagents like acyl chlorides and sulfonyl chlorides are used.
Major Products Formed
Oxidation: 2-Chloro-4-(methylsulfonyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Acylation and Sulfonylation: Corresponding acylated or sulfonylated benzoic acids.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 2-chloro-4-(methylsulfanyl)benzoic acid typically involves chlorination and oxidation reactions. A notable method includes the chlorination of 4-methylsulfonyltoluene followed by oxidation with nitric acid. This process is efficient, yielding high-quality products with lower costs due to optimized reaction conditions .
Synthesis Overview
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Chlorination | 85-95 °C with iron catalyst | High |
2 | Oxidation | 175-195 °C with nitric acid | High |
Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. A study highlighted the synthesis of new sulfonamide derivatives that showed cytotoxic activity against various human cancer cell lines, suggesting potential therapeutic applications .
Case Studies
- Anticancer Activity : New derivatives containing the structure of this compound were evaluated for their ability to induce apoptosis in cancer cells, showing promising results against colon, breast, and cervical cancers .
- Occupational Health Risks : The compound has been associated with respiratory sensitization in occupational settings, where exposure led to asthma and allergic reactions among workers . This underscores the importance of safety measures in industrial applications.
Agricultural Uses
In agriculture, compounds similar to this compound have been explored for their potential as herbicides or fungicides. Studies have shown that modifications of this compound can enhance its efficacy against specific plant pathogens or pests .
Industrial Applications
The compound serves as an important intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. Its role in organic synthesis is crucial due to its ability to undergo further chemical transformations while maintaining stability under diverse conditions .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
- 4-Chloro-2-methylbenzoic acid
Uniqueness
2-Chloro-4-(methylsulfanyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylsulfanyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
2-Chloro-4-(methylsulfanyl)benzoic acid, an aromatic compound with the chemical formula C₈H₇ClO₄S and a molecular weight of 234.66 g/mol, has garnered significant attention due to its biological activity, particularly as a herbicide metabolite. This compound features a chloro group and a methylsulfanyl group, which contribute to its chemical reactivity and potential applications in various fields such as agriculture and pharmaceuticals.
Chemical Structure and Properties
The unique structure of this compound allows it to interact with biological systems, influencing plant growth and development. The presence of the chlorine atom and the methylsulfanyl group enhances its herbicidal properties by enabling it to inhibit specific enzymes involved in plant metabolism.
Herbicidal Properties
Research indicates that this compound is primarily utilized in agriculture as a herbicide metabolite. Its effectiveness in controlling unwanted vegetation is attributed to its ability to disrupt metabolic pathways in plants. Specifically, it interacts with enzymes that regulate growth, leading to inhibited development or death of target plants.
Table 1: Comparison of Herbicidal Compounds
Compound Name | Mode of Action | Application Area |
---|---|---|
This compound | Inhibits specific metabolic pathways in plants | Agriculture (herbicide) |
Glyphosate | Inhibits EPSP synthase | Broad-spectrum herbicide |
Atrazine | Inhibits photosynthesis | Selective herbicide |
Toxicological Studies
Toxicological assessments have highlighted the moderate acute oral toxicity of this compound, with an LD50 value of approximately 887 mg/kg bw in rats . Furthermore, studies have indicated potential developmental effects, including neural tube defects in offspring from exposed mothers during gestation periods. The no observed adverse effect level (NOAEL) for developmental toxicity is reported at 75 mg/kg bw/day based on multi-generational studies in rats .
The mechanism through which this compound exerts its biological effects involves enzyme inhibition. It is believed to bind to active sites on target enzymes, thereby disrupting their normal function. This interaction leads to altered metabolic processes within the plant cells, manifesting as reduced growth or herbicidal effects.
Agricultural Applications
In practical applications, field studies have demonstrated the efficacy of this compound in managing specific weed populations. For instance, trials conducted on various crops showed a significant reduction in weed biomass when treated with formulations containing this compound. The results suggest that it could serve as an effective alternative to conventional herbicides, particularly in integrated pest management strategies.
Occupational Exposure Risks
A notable case study involved workers at a chemical manufacturing facility producing related compounds. Investigations revealed that exposure to similar compounds led to respiratory sensitization and allergic reactions among workers. This highlights the importance of monitoring occupational exposure levels and implementing safety measures to mitigate risks associated with handling such chemicals .
Future Research Directions
Further research is needed to fully elucidate the interactions of this compound at the molecular level and its potential effects on non-target organisms. Studies focusing on its long-term environmental impact, biodegradability, and mechanisms of resistance in target weed species are essential for developing sustainable agricultural practices.
Properties
IUPAC Name |
2-chloro-4-methylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJNPZAMCELAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079360-49-8 | |
Record name | 2-chloro-4-(methylsulfanyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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